BCIP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

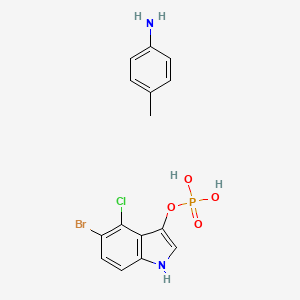

(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIFSLUFHRCVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064412 | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6578-06-9 | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6578-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006578069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), compd. with 4-methylbenzenamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-3-indolyl hydrogen phosphate - p-toluidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Principles of BCIP/NBT in Western Blotting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology, the Western blot stands as a cornerstone technique for the detection and semi-quantitative analysis of proteins. The choice of substrate in this methodology is pivotal, directly influencing the sensitivity and reliability of the results. Among the array of detection systems, the chromogenic substrate pairing of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT) remains a widely utilized and cost-effective option for applications where high sensitivity is balanced with ease of use. This technical guide provides a comprehensive overview of the this compound/NBT substrate system, its underlying chemical principles, a detailed experimental protocol, and a comparative analysis of its performance.

The Chemistry of Detection: A Two-Component System

The this compound/NBT system is an enzymatic assay that relies on the activity of alkaline phosphatase (AP), an enzyme commonly conjugated to secondary antibodies in Western blotting. The detection process is a cascade of reactions that culminates in the formation of a colored precipitate at the site of the target protein.

This compound (5-bromo-4-chloro-3-indolyl phosphate) serves as the primary substrate for alkaline phosphatase. In the presence of AP, this compound is dephosphorylated, yielding a phosphate group and a reactive indolyl intermediate. This intermediate then undergoes oxidation and dimerization to form a blue-colored, insoluble indigo dye.[1][2]

NBT (Nitro Blue Tetrazolium) acts as an oxidant and a color enhancer in this system. The hydrogen ions released during the dimerization of the indolyl intermediate reduce NBT into a highly colored, insoluble dark-purple diformazan precipitate.[3][4] The combination of the blue indigo dye from this compound and the dark-purple diformazan from NBT results in a distinct blue-purple precipitate that is stable and does not fade when exposed to light, providing a permanent record of the blot.[5][6]

Performance Characteristics: A Comparative Overview

While the this compound/NBT system is valued for its simplicity and the stability of its signal, it is important for researchers to understand its performance characteristics in relation to other common detection methods, particularly chemiluminescent substrates.

| Feature | This compound/NBT (Chromogenic) | Enhanced Chemiluminescence (ECL) |

| Detection Principle | Formation of a colored, insoluble precipitate | Emission of light resulting from an enzymatic reaction |

| Enzyme | Alkaline Phosphatase (AP) | Horseradish Peroxidase (HRP) |

| Signal Type | Colorimetric (Visible) | Luminescent (Light) |

| Limit of Detection | High picogram (pg) to low nanogram (ng) range (approx. 100 pg)[7][8] | Low picogram (pg) to high femtogram (fg) range[7][9] |

| Signal Stability | Permanent, stable precipitate[10] | Transient, signal decays over time[9] |

| Dynamic Range | Narrow, less suitable for precise quantification[11] | Wide, more suitable for quantitative analysis[11] |

| Instrumentation | None required for visualization | Requires X-ray film or a digital imager[3] |

| Cost | Generally more cost-effective[10] | Generally more expensive |

Experimental Protocol: Western Blotting with this compound/NBT

This section provides a detailed methodology for performing a Western blot using the this compound/NBT substrate system for detection.

I. Reagents and Buffers

-

Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.5

-

TBS-Tween 20 (TBST): TBS containing 0.05% - 0.1% Tween 20

-

Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in TBST

-

Primary Antibody Dilution Buffer: 1-5% (w/v) non-fat dry milk or BSA in TBST

-

Secondary Antibody Dilution Buffer: 1-5% (w/v) non-fat dry milk or BSA in TBST

-

Alkaline Phosphatase (AP) Buffer: 100 mM Tris-HCl (pH 9.5), 100 mM NaCl, 5 mM MgCl₂

-

This compound Stock Solution: 50 mg/mL in 100% dimethylformamide (DMF)

-

NBT Stock Solution: 75 mg/mL in 70% DMF

-

This compound/NBT Developing Solution: (Prepare fresh immediately before use) To 10 mL of AP buffer, add 33 µL of this compound stock solution and 44 µL of NBT stock solution.[6] Mix well.

-

Stop Solution: 20 mM EDTA in PBS or deionized water

II. Western Blot Procedure

-

Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

-

Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Wash the membrane briefly with TBST. Incubate the membrane with the primary antibody, diluted in primary antibody dilution buffer, for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

-

Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody, diluted in secondary antibody dilution buffer, for 1 hour at room temperature with gentle agitation.

-

Final Washing: Decant the secondary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST. A final wash with TBS (without Tween 20) for 5 minutes can be performed to remove any residual detergent.

-

Color Development:

-

Equilibrate the membrane in AP buffer for 2-5 minutes.

-

Decant the AP buffer and add the freshly prepared this compound/NBT developing solution to completely cover the membrane.[12]

-

Incubate at room temperature and protect from light. Monitor the development of the purple precipitate. This can take anywhere from a few minutes to several hours, depending on the abundance of the target protein.[5]

-

-

Stopping the Reaction: Once the desired band intensity is achieved and before the background becomes too high, stop the reaction by washing the membrane extensively with deionized water or the stop solution.[5]

-

Drying and Storage: The membrane can be air-dried and stored in the dark. The colored precipitate is stable for long-term storage.[5]

Visualizing the Core Mechanisms

To better understand the processes at play, the following diagrams illustrate the key workflows and reaction pathways.

Caption: A simplified workflow of the Western blot procedure using this compound/NBT.

Caption: The enzymatic reaction cascade of this compound and NBT with Alkaline Phosphatase.

Conclusion

The this compound/NBT substrate system for Western blotting offers a reliable, straightforward, and economical method for protein detection. While it may not possess the picogram to femtogram sensitivity of modern chemiluminescent reagents, its stable, visible endpoint makes it an excellent choice for the routine detection of moderately abundant proteins, for laboratories with limited access to specialized imaging equipment, and for applications where precise quantification is not the primary objective. A thorough understanding of its mechanism and a well-defined protocol are key to achieving clear and reproducible results.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. scrippslabs.com [scrippslabs.com]

- 3. bio-rad.com [bio-rad.com]

- 4. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. bio-rad.com [bio-rad.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The Differences between ECL,NBT/BCIP and DAB [yacooscience.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. peakproteins.com [peakproteins.com]

- 11. biocompare.com [biocompare.com]

- 12. interchim.fr [interchim.fr]

An In-Depth Technical Guide to BCIP: A Chromogenic Substrate for Alkaline Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction to BCIP

5-Bromo-4-chloro-3-indolyl phosphate (this compound), often referred to as X-Phosphate, is a widely utilized chromogenic substrate for the enzyme alkaline phosphatase (AP). Its application is central to various molecular biology and immunodetection techniques, including Western blotting, immunohistochemistry (IHC), and enzyme-linked immunosorbent assays (ELISA). The enzymatic cleavage of the phosphate group from this compound by alkaline phosphatase initiates a cascade of reactions, culminating in the formation of a distinctly colored, insoluble precipitate at the site of enzymatic activity. This property allows for the sensitive and specific localization and visualization of target molecules.

Chemical Structure and Properties

This compound is commercially available in different salt forms, primarily as a p-toluidine salt and a disodium salt, which differ in their solubility properties. The p-toluidine salt is soluble in organic solvents like dimethylformamide (DMF), while the disodium salt is water-soluble.

Table 1: Chemical and Physical Properties of this compound Salts

| Property | This compound (p-toluidine salt) | This compound (disodium salt) |

| Synonyms | 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt, X-Phosphate p-toluidine salt | 5-Bromo-4-chloro-3-indolyl phosphate disodium salt, X-Phosphate disodium salt |

| Chemical Formula | C₈H₆BrClNO₄P · C₇H₉N | C₈H₄BrClNO₄PNa₂ |

| Molecular Weight | 433.6 g/mol | 371.4 g/mol |

| CAS Number | 6578-06-9 | 102185-33-1 |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Soluble in DMF | Soluble in water |

| Storage Conditions | -20°C, protect from light | -20°C, protect from light |

The this compound/NBT Chromogenic Reaction

This compound is most effective when used in conjunction with Nitro Blue Tetrazolium (NBT). The reaction mechanism involves a two-step process that significantly enhances the sensitivity and visibility of the detection.

-

Enzymatic Hydrolysis: Alkaline phosphatase cleaves the phosphate group from the this compound molecule. This dephosphorylation event results in the formation of a highly reactive intermediate, 5-bromo-4-chloro-3-indoxyl.

-

Dimerization, Oxidation, and NBT Reduction: The 5-bromo-4-chloro-3-indoxyl intermediate is unstable and undergoes rapid dimerization and oxidation. In the presence of NBT, this process is coupled with the reduction of NBT. The oxidation of the indoxyl dimer forms a water-insoluble, blue to purple colored precipitate (5,5'-dibromo-4,4'-dichloro-indigo). Simultaneously, NBT is reduced to an insoluble dark blue diformazan precipitate. The combination of these two colored products results in an intense, sharply localized signal at the site of the alkaline phosphatase activity.

The optimal pH for this enzymatic reaction is typically in the alkaline range, between 8.5 and 9.6.

Experimental Protocols

The following are detailed methodologies for the application of this compound/NBT in common immunodetection techniques.

Western Blotting

This protocol outlines the colorimetric detection of a target protein on a membrane using an alkaline phosphatase-conjugated secondary antibody.

Materials:

-

Membrane with transferred proteins (e.g., nitrocellulose or PVDF)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary Antibody (specific to the target protein)

-

Alkaline Phosphatase (AP)-conjugated Secondary Antibody (specific to the primary antibody)

-

Wash Buffer (TBST)

-

This compound/NBT Substrate Solution

-

Deionized Water

Procedure:

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer. A final wash with Tris-buffered saline (TBS) without Tween-20 is recommended to remove any residual detergent.

-

Detection: Add the ready-to-use this compound/NBT substrate solution to the membrane, ensuring the entire surface is covered. Incubate at room temperature and monitor for the development of the colored precipitate. This typically occurs within 5 to 30 minutes.

-

Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane with deionized water.

-

Drying and Imaging: Air dry the membrane and document the results by scanning or photography.

Immunohistochemistry (IHC)

This protocol describes the detection of a target antigen in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections on slides

-

Deparaffinization and Rehydration Solutions (Xylene, graded ethanols)

-

Antigen Retrieval Buffer (e.g., Citrate buffer, pH 6.0)

-

Endogenous Enzyme Blocking Solution (e.g., 3% Hydrogen Peroxide for peroxidase, Levamisole for endogenous alkaline phosphatase)

-

Blocking Buffer (e.g., 5% normal serum in PBS)

-

Primary Antibody

-

AP-conjugated Secondary Antibody

-

Wash Buffer (e.g., PBS)

-

This compound/NBT Substrate Solution

-

Counterstain (e.g., Nuclear Fast Red)

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration: For FFPE sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in Antigen Retrieval Buffer in a steamer or water bath.

-

Endogenous Enzyme Blocking: If necessary, incubate sections to block endogenous enzyme activity. For AP detection, this step may involve levamisole in the substrate solution.

-

Blocking: Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific binding sites.

-

Primary Antibody Incubation: Apply the diluted primary antibody and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash slides three times for 5 minutes each with Wash Buffer.

-

Secondary Antibody Incubation: Apply the AP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Washing: Wash slides three times for 5 minutes each with Wash Buffer.

-

Detection: Apply the this compound/NBT substrate solution and incubate for 5-20 minutes, or until the desired color intensity is reached. Monitor development under a microscope.

-

Stopping the Reaction: Stop the reaction by rinsing the slides in distilled water.

-

Counterstaining: If desired, counterstain the sections with a suitable nuclear counterstain.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanols and xylene, and coverslip with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol details a colorimetric ELISA for the quantification of an antigen.

Materials:

-

96-well microplate coated with capture antibody

-

Samples and Standards

-

Detection Antibody (biotinylated)

-

Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent (e.g., 1% BSA in PBS)

-

This compound/NBT Substrate Solution

-

Stop Solution (optional, e.g., 2N H₂SO₄ if a soluble substrate is used; for precipitating substrates, the reaction is stopped by washing)

Procedure:

-

Antigen Capture: Add samples and standards to the antibody-coated wells and incubate for 2 hours at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Strep-AP Incubation: Add the Strep-AP conjugate to each well and incubate for 20-30 minutes at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Substrate Reaction: Add the this compound/NBT substrate solution to each well. Incubate at room temperature in the dark and monitor for color development.

-

Reading: Since this compound/NBT forms a precipitate, this assay is typically read visually or with a plate reader capable of measuring absorbance of the precipitate. For quantitative results, a soluble AP substrate is often preferred. If using this compound/NBT for a semi-quantitative endpoint, the reaction can be stopped by washing, and the plate can be scanned.

Troubleshooting

Table 2: Common Problems and Solutions with this compound/NBT Detection

| Problem | Possible Cause | Solution |

| No Signal | Inactive enzyme | Use fresh AP-conjugate; ensure proper storage. |

| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |

| Omission of a reagent | Double-check all protocol steps. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Titrate primary and secondary antibodies. | |

| Inadequate washing | Increase the number and duration of wash steps. | |

| Endogenous alkaline phosphatase activity (IHC) | Add levamisole to the substrate solution. | |

| Weak Signal | Low antigen abundance | Use a signal amplification method. |

| Antibody concentration too low | Increase antibody concentrations. | |

| Substrate solution is old or inactive | Use fresh this compound/NBT solution. |

Conclusion

This compound, in combination with NBT, remains a robust and highly sensitive chromogenic substrate system for the detection of alkaline phosphatase activity in a multitude of research applications. Its ability to produce a sharp, insoluble precipitate provides excellent resolution and clear visualization of target molecules. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers can effectively leverage the power of this compound for reliable and high-quality immunodetection results.

The Principle of BCIP/NBT Colorimetric Detection: An In-depth Technical Guide

This guide provides a comprehensive overview of the 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT) colorimetric detection system, a widely used method in molecular biology for the visualization of alkaline phosphatase (AP) activity. This system is integral to techniques such as Western blotting, immunohistochemistry (IHC), and in situ hybridization (ISH).

Core Principle: The Enzymatic Reaction

The this compound/NBT system is a substrate-enzyme combination that produces a stable, insoluble, dark-purple precipitate at the site of the target molecule. The reaction is catalyzed by the enzyme alkaline phosphatase (AP), which is typically conjugated to a secondary antibody or another detection reagent.

The process unfolds in two key steps:

-

This compound Hydrolysis: Alkaline phosphatase dephosphorylates the this compound substrate. This hydrolysis reaction results in the formation of a highly reactive indolyl intermediate.

-

NBT Reduction and Dimerization: The indolyl intermediate, in a two-electron transfer process, reduces the soluble, pale-yellow NBT. This reduction, coupled with the dimerization of the oxidized indolyl product, forms a stable, intensely colored dark-purple/blue diformazan precipitate. This insoluble product marks the location of the AP enzyme and, by extension, the target molecule of interest.

Quantitative Data Summary

The sensitivity and performance of the this compound/NBT system can vary based on the specific application, reagents, and protocol. The following table summarizes typical quantitative data for this detection method.

| Parameter | Typical Value/Range | Application Context |

| Detection Limit | 10 - 100 pg of target protein | Western Blot (immunoblotting) |

| Optimal pH for AP | 9.2 - 9.8 | Alkaline Phosphatase Buffer |

| Incubation Time | 5 minutes - several hours | Varies by signal strength; can be monitored |

| Wavelength of Max Absorbance | ~560 - 600 nm | For spectrophotometric analysis of the precipitate |

| Molar Extinction Coefficient | >29,000 M⁻¹cm⁻¹ at 590 nm | For the final diformazan precipitate |

Applications and Experimental Protocols

This compound/NBT is a versatile system used across multiple molecular biology techniques. Below is a detailed protocol for its most common application: Western Blotting.

General Workflow for Western Blot Detection

The overall process involves separating proteins, transferring them to a membrane, probing with antibodies, and finally, visualizing the protein of interest using the this compound/NBT substrate.

Caption: A typical experimental workflow for Western blot analysis.

Detailed Protocol for Western Blot Detection

This protocol outlines the steps following protein transfer to a nitrocellulose or PVDF membrane.

Required Reagents:

-

Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6.

-

Washing Buffer (TBST): TBS with 0.05% - 0.1% Tween-20.

-

Blocking Buffer: 5% (w/v) non-fat dry milk or 3% (w/v) Bovine Serum Albumin (BSA) in TBST.

-

Primary Antibody: Diluted in blocking buffer as per manufacturer's recommendation.

-

Secondary Antibody: Alkaline Phosphatase (AP)-conjugated antibody specific for the primary antibody host species, diluted in blocking buffer.

-

Alkaline Phosphatase (AP) Buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5.

-

This compound/NBT Substrate Solution: Prepare fresh before use according to the manufacturer's instructions.

Methodology:

-

Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody (diluted in fresh blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Final Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody. Perform a final brief wash in TBS (without Tween-20) to remove residual detergent.

-

Substrate Incubation: Incubate the membrane in freshly prepared this compound/NBT substrate solution in the dark. Monitor the development of the purple precipitate. This can take anywhere from 5 minutes to several hours depending on the abundance of the target protein.

-

Stopping the Reaction: Once the desired signal intensity is achieved and before background noise becomes excessive, stop the reaction by washing the membrane extensively with deionized water.

-

Drying and Imaging: The membrane can be air-dried and imaged using a standard flatbed scanner or camera.

Application in Signaling Pathway Analysis

This compound/NBT is frequently used to validate or quantify changes in protein expression or post-translational modifications (like phosphorylation) within signaling pathways. For example, researchers can use a phospho-specific primary antibody to detect the activation of a kinase in a pathway.

The diagram below illustrates how this compound/NBT detection can be used to measure the abundance of a phosphorylated protein (Protein-P) within a generic kinase cascade, providing a tangible readout of pathway activation.

Caption: Visualizing a signaling event using antibody-based detection.

An In-depth Technical Guide to the BCIP/Alkaline Phosphatase Chromogenic Detection System

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and Nitro Blue Tetrazolium (NBT) chromogenic substrate system for the detection of alkaline phosphatase (AP) activity. This system is widely employed in various molecular biology techniques, including Western blotting, immunohistochemistry (IHC), and in situ hybridization (ISH), due to its high sensitivity and the production of a stable, insoluble colored precipitate.

The Core Mechanism of Action

The this compound/NBT system is a synergistic combination of two molecules that, in the presence of alkaline phosphatase, generate a dark-purple, insoluble precipitate. This localized color development allows for the precise visualization of the enzyme's location.

The reaction proceeds in two main steps:

-

Dephosphorylation of this compound: Alkaline phosphatase catalyzes the hydrolysis of this compound, removing the phosphate group. This reaction yields a 5-bromo-4-chloro-3-indolyl intermediate.[1][2]

-

Oxidative Dimerization and Reduction of NBT: The highly reactive indolyl intermediate undergoes spontaneous oxidative dimerization. This dimerization process releases two electrons, which then reduce the soluble, pale-yellow NBT into an insoluble, dark-purple diformazan precipitate.[1][2] This final product is what is visually detected.

The overall reaction results in a significant amplification of the signal, as the enzymatic turnover of this compound leads to the deposition of a large amount of the intensely colored formazan product at the site of the enzyme.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the this compound/NBT substrate system.

| Parameter | Value/Range | Application | Reference |

| Detection Sensitivity | 0.5 - 2.0 ng of antigen | Dot Blot | [3] |

| As low as 0.2 µg of protein | Western Blot | [2] | |

| This compound Concentration (Working Solution) | ~0.15 - 0.20 mg/mL | Western Blot / IHC | [4][5] |

| NBT Concentration (Working Solution) | ~0.30 - 0.40 mg/mL | Western Blot / IHC | [4][5] |

| Typical Incubation Time | 5 - 30 minutes | Western Blot / IHC | [6][7] |

| Can be extended up to 24 hours for increased sensitivity | IHC | [8] |

Note: Optimal concentrations and incubation times may vary depending on the specific application, antibody affinity, and antigen abundance. Empirical optimization is recommended.

| Reagent | Stock Concentration | Solvent | Storage | Reference |

| This compound | 15 mg/mL | 100% Dimethylformamide (DMF) | 4°C, protected from light | [5] |

| 18.75 mg/mL | 67% Dimethyl Sulfoxide (DMSO) | 2-8°C, protected from light | [9] | |

| NBT | 30 mg/mL | 70% Dimethylformamide (DMF) | 4°C, protected from light | [5] |

| 9.4 mg/mL | 67% Dimethyl Sulfoxide (DMSO) | 2-8°C, protected from light | [9] |

Experimental Protocols

Detailed methodologies for key applications of the this compound/NBT system are provided below.

Western Blotting

This protocol outlines the steps for the chromogenic detection of proteins on a membrane following Western blotting.

Materials:

-

Membrane with transferred proteins (e.g., nitrocellulose or PVDF)

-

Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6

-

Blocking buffer: 5% non-fat dry milk or 3% BSA in TBST

-

Primary antibody specific to the target protein

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

This compound stock solution (e.g., 15 mg/mL in 100% DMF)[5]

-

NBT stock solution (e.g., 30 mg/mL in 70% DMF)[5]

-

AP buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5

-

Deionized water

Procedure:

-

Blocking: Following protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.

-

Washing: Briefly rinse the membrane with TBST and then wash three times for 5-10 minutes each with fresh TBST.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane as described in step 2.

-

Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[7]

-

Washing: Wash the membrane as described in step 2. It is crucial to thoroughly wash the membrane at this stage to minimize background signal.

-

Substrate Preparation: Just before use, prepare the this compound/NBT working solution. For example, add 66 µL of NBT stock and 33 µL of this compound stock to 10 mL of AP buffer.[5] Mix well.

-

Detection: Place the membrane in the freshly prepared this compound/NBT working solution. Incubate at room temperature and protect from light. Monitor the color development, which is typically visible within 5-30 minutes.[7]

-

Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.

-

Drying and Imaging: Air dry the membrane and store it protected from light. The results can be documented by scanning or photography.

Immunohistochemistry (IHC)

This protocol provides a general guideline for the chromogenic detection of antigens in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Wash buffer (e.g., Tris-Buffered Saline - TBS)

-

Blocking solution (e.g., normal serum from the same species as the secondary antibody)

-

Primary antibody

-

AP-conjugated secondary antibody or AP-polymer detection system

-

This compound/NBT working solution

-

Counterstain (e.g., Nuclear Fast Red)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in an appropriate antigen retrieval buffer. The optimal method depends on the antigen and primary antibody.

-

Blocking Endogenous Alkaline Phosphatase (if necessary): To prevent background staining from endogenous AP, slides can be treated with a levamisole-containing buffer.[10]

-

Blocking: Incubate the sections with a blocking solution for at least 30 minutes to block non-specific antibody binding sites.[10]

-

Primary Antibody Incubation: Apply the diluted primary antibody to the tissue sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Rinse the slides with wash buffer and then wash three times for 5 minutes each.

-

Secondary Antibody Incubation: Apply the AP-conjugated secondary antibody or AP-polymer and incubate for 30-60 minutes at room temperature.[10]

-

Washing: Wash the slides as described in step 6.

-

Chromogen Development: Apply the freshly prepared this compound/NBT working solution to the tissue sections and incubate for 10-30 minutes at room temperature, or until the desired level of staining is observed microscopically.[4]

-

Stopping the Reaction: Stop the color development by rinsing the slides with wash buffer.

-

Counterstaining: If desired, counterstain the sections with a suitable counterstain such as Nuclear Fast Red.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and clear in xylene. Mount with an aqueous mounting medium.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Optimize the concentration of primary and/or secondary antibodies. | |

| Inadequate washing | Increase the number and duration of wash steps. | |

| Endogenous alkaline phosphatase activity (IHC) | Include a levamisole treatment step.[10] | |

| Weak or No Signal | Low antigen expression | Increase the amount of protein loaded (Western Blot) or use a more sensitive detection system. |

| Antibody concentration too low | Increase the concentration of the primary and/or secondary antibody. | |

| Inactive enzyme or substrate | Ensure proper storage and handling of AP-conjugates and this compound/NBT reagents. Prepare fresh working solutions. | |

| Use of phosphate-containing buffers | Phosphate is an inhibitor of alkaline phosphatase. Use Tris-based buffers.[6] | |

| Precipitate in Substrate Solution | Spontaneous reaction | Prepare the this compound/NBT working solution immediately before use. |

Conclusion

The this compound/NBT alkaline phosphatase substrate system is a robust and sensitive method for the chromogenic detection of proteins and nucleic acids in a variety of applications. Its ability to produce a sharp, stable, and intensely colored precipitate makes it an invaluable tool in research and diagnostics. By understanding the underlying mechanism and optimizing the experimental protocols, researchers can achieve high-quality, reproducible results.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. nacalai.com [nacalai.com]

- 3. seracare.com [seracare.com]

- 4. Protocol for this compound/NBT Alkaline Phosphatase Substrate Solution - IHC WORLD [ihcworld.com]

- 5. bio-rad.com [bio-rad.com]

- 6. kementec.com [kementec.com]

- 7. Immunodetection Using this compound/NBT Substrate [sigmaaldrich.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Core of Chromogenic Detection: An In-Depth Technical Guide to the BCIP/NBT Reaction

For researchers, scientists, and drug development professionals working with immunoassays, the sensitive and reliable detection of target proteins is paramount. The chromogenic substrate system utilizing 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT) stands as a robust and widely adopted method for the visualization of alkaline phosphatase (AP) activity in techniques such as Western blotting, immunohistochemistry (IHC), and in situ hybridization. This guide provides a detailed exploration of the this compound/NBT reaction, offering insights into its mechanism, comprehensive experimental protocols, and key data for assay optimization.

The Reaction Mechanism: A Two-Step Cascade to a Visible Precipitate

The this compound/NBT system is a powerful combination that results in a distinct, insoluble dark blue to purple precipitate at the site of alkaline phosphatase activity.[1][2][3] This localized color development allows for the precise identification of the target molecule. The reaction proceeds through a two-step enzymatic and chemical cascade:

-

Enzymatic Cleavage of this compound: The process is initiated when alkaline phosphatase, typically conjugated to a secondary antibody, dephosphorylates the this compound substrate. This enzymatic reaction yields a highly reactive indolyl intermediate.[3][4][5]

-

Reduction of NBT and Dimerization: The liberated indolyl intermediate then reduces the NBT molecule. This reduction results in the formation of an insoluble, dark blue diformazan precipitate.[3] Concurrently, the indolyl intermediate can also undergo dimerization to form an indigo dye, further contributing to the colored precipitate.[5] This amplification step is crucial for the high sensitivity of the assay, enabling the detection of even low levels of the target molecule.[3]

The following diagram illustrates the signaling pathway of the this compound/NBT reaction:

References

The Role of NBT in the BCIP/Alkaline Phosphatase Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Nitro-Blue Tetrazolium (NBT) in the widely used 5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP)/NBT substrate system for the detection of alkaline phosphatase (AP) activity. This chromogenic detection method is a cornerstone in various molecular biology and histochemical techniques, including Western blotting, immunohistochemistry (IHC), and in situ hybridization (ISH). This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, quantitative data, and troubleshooting strategies to enable researchers to effectively utilize this powerful detection system.

The Core Reaction: Unraveling the this compound/NBT Mechanism

The this compound/NBT system is a synergistic pairing of two molecules that, in the presence of alkaline phosphatase, produce a distinct, insoluble, dark-purple precipitate. This precipitate allows for the precise localization of AP activity on a membrane or within a tissue sample.

The reaction unfolds in a two-step process:

-

This compound Hydrolysis by Alkaline Phosphatase: The primary substrate, this compound, is a soluble, colorless molecule. Alkaline phosphatase enzymatically cleaves the phosphate group from this compound. This dephosphorylation event generates a highly reactive intermediate, 5-Bromo-4-Chloro-3-Indolyl.

-

Oxidation-Reduction involving NBT: The indolyl intermediate is unstable and undergoes rapid oxidation and dimerization to form a stable, blue-colored indigo dye. Concurrently, Nitro-Blue Tetrazolium (NBT), a soluble, pale-yellow tetrazolium salt, acts as an oxidizing agent, accepting electrons from the indolyl intermediate. This reduction of NBT results in the formation of a highly colored, insoluble purple formazan precipitate.[1][2]

The combination of the blue indigo dye and the purple formazan precipitate results in the characteristic intense dark-purple to black color at the site of alkaline phosphatase activity.[3] This insoluble nature is crucial for generating sharp, well-defined signals in blotting and histochemical applications.

Quantitative Data and Performance Characteristics

Table 1: Performance Characteristics and Reagent Concentrations

| Parameter | Value/Range | Notes |

| Optimal pH | 9.2 - 9.8 | The reaction is highly dependent on an alkaline environment for optimal enzyme activity.[4] |

| Optimal Temperature | Room Temperature (20-25°C) | Higher temperatures may increase the reaction rate but can also lead to higher background. |

| Sensitivity | High (ng range) | Capable of detecting as little as 0.2 to 0.5 ng of antigen in Western blotting.[2][5] |

| This compound Stock Solution | 15 - 50 mg/mL in DMF | Typically prepared in 100% Dimethylformamide (DMF).[5] |

| NBT Stock Solution | 30 - 50 mg/mL in 70% DMF | Typically prepared in a solution of 70% DMF and 30% water.[5] |

| Working Solution | Varies by protocol | A common preparation involves adding specific volumes of this compound and NBT stock solutions to an alkaline phosphatase buffer. |

| Incubation Time | 5 - 60 minutes | Dependent on the amount of enzyme present; longer incubation times can increase sensitivity but also background.[6] |

| Stability | Stable for years when stored properly | Stock solutions are stable for at least 3 years at 2-8°C, protected from light.[7] |

Table 2: Comparison of Common Alkaline Phosphatase Substrates

| Substrate System | Product | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |

| This compound/NBT | Insoluble, dark-purple precipitate | High (ng range) | High sensitivity, sharp localization, stable signal.[6][8] | Not suitable for ELISA, reaction is continuous and must be stopped. |

| p-Nitrophenyl Phosphate (pNPP) | Soluble, yellow product | Moderate (µg range) | Quantitative, suitable for ELISA, reaction can be stopped and read at a later time. | Lower sensitivity than this compound/NBT, not suitable for blotting or IHC. |

| Chemiluminescent Substrates (e.g., CSPD, CDP-Star) | Light emission | Very High (pg-fg range) | Highest sensitivity, wide dynamic range, suitable for quantitative Westerns. | Requires specialized imaging equipment, signal is transient. |

| Fluorescent Substrates (e.g., MUP) | Fluorescent product | High | High sensitivity, suitable for multiplexing. | Requires a fluorescence plate reader or microscope. |

Experimental Protocols

The following are detailed methodologies for the application of the this compound/NBT substrate system in Western blotting and immunohistochemistry.

Western Blotting Protocol

This protocol outlines the steps for chromogenic detection of an alkaline phosphatase-conjugated secondary antibody on a nitrocellulose or PVDF membrane.

Materials:

-

Membrane with transferred proteins

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary Antibody

-

Alkaline Phosphatase (AP)-conjugated Secondary Antibody

-

Tris-Buffered Saline with Tween-20 (TBS-T)

-

This compound Stock Solution (e.g., 50 mg/mL in DMF)

-

NBT Stock Solution (e.g., 50 mg/mL in 70% DMF)

-

Alkaline Phosphatase Buffer (100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

-

Deionized Water

Procedure:

-

Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Equilibration: Briefly wash the membrane with Alkaline Phosphatase Buffer.

-

Substrate Preparation: Immediately before use, prepare the this compound/NBT working solution. For 10 mL of Alkaline Phosphatase Buffer, add 33 µL of NBT stock solution and 16.5 µL of this compound stock solution. Mix well.[5]

-

Development: Incubate the membrane in the this compound/NBT working solution in the dark. Monitor the development of the purple precipitate. This can take anywhere from 5 to 60 minutes.

-

Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing the membrane extensively with deionized water.

-

Drying and Storage: Air dry the membrane and store it protected from light.

Immunohistochemistry (IHC) Protocol

This protocol describes the use of this compound/NBT for the visualization of an antigen in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Antigen Retrieval Buffer (if required)

-

Blocking Buffer (e.g., normal serum from the same species as the secondary antibody)

-

Primary Antibody

-

Biotinylated Secondary Antibody

-

Streptavidin-Alkaline Phosphatase Conjugate

-

Tris-Buffered Saline (TBS)

-

This compound/NBT Working Solution (prepared as in the Western Blotting protocol)

-

Counterstain (e.g., Nuclear Fast Red)

-

Aqueous Mounting Medium

Procedure:

-

Antigen Retrieval: If necessary, perform antigen retrieval according to standard protocols.

-

Blocking: Incubate the slides in Blocking Buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash slides three times for 5 minutes each with TBS.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Washing: Wash slides three times for 5 minutes each with TBS.

-

Streptavidin-AP Incubation: Incubate with the streptavidin-AP conjugate for 30 minutes at room temperature.

-

Washing: Wash slides three times for 5 minutes each with TBS.

-

Development: Apply the freshly prepared this compound/NBT working solution to the tissue sections and incubate in the dark for 5-30 minutes. Monitor for color development under a microscope.

-

Stopping the Reaction: Stop the reaction by immersing the slides in deionized water.

-

Counterstaining: If desired, counterstain with a suitable nuclear counterstain like Nuclear Fast Red.

-

Mounting: Mount the coverslip using an aqueous mounting medium.

Visualizing the Process: Diagrams

The following diagrams illustrate the this compound/NBT reaction mechanism and a typical experimental workflow for Western blotting.

Caption: The this compound/NBT reaction mechanism.

Caption: A typical Western blotting workflow using this compound/NBT.

Troubleshooting

High background and weak or no signal are common issues encountered with the this compound/NBT system. The following table provides potential causes and solutions.

Table 3: Troubleshooting Guide for this compound/NBT Detection

| Issue | Potential Cause | Recommended Solution |

| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |

| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |

| Inadequate washing | Increase the number and/or duration of wash steps. | |

| Contaminated buffers or reagents | Prepare fresh buffers and use high-purity water. | |

| Over-development of the substrate | Reduce the incubation time with the this compound/NBT solution. | |

| Endogenous alkaline phosphatase activity (in IHC) | Add an inhibitor such as levamisole to the substrate solution. | |

| Weak or No Signal | Inefficient protein transfer (Western Blot) | Optimize transfer conditions and verify with a total protein stain (e.g., Ponceau S). |

| Low antibody concentration | Increase the concentration of the primary and/or secondary antibody. | |

| Inactive enzyme | Ensure proper storage and handling of the AP-conjugated antibody. Test enzyme activity with a positive control. | |

| Incorrect pH of the substrate buffer | Verify that the pH of the alkaline phosphatase buffer is between 9.2 and 9.8. | |

| Presence of phosphate in buffers | Avoid using phosphate-based buffers (e.g., PBS) as phosphate is an inhibitor of alkaline phosphatase. | |

| Uneven Staining | Incomplete immersion of the membrane/slide | Ensure the entire surface is covered with all solutions during incubation steps. |

| Bubbles trapped on the surface | Carefully remove any bubbles when applying solutions. |

Conclusion

The this compound/NBT substrate system remains a robust and reliable method for the detection of alkaline phosphatase in a variety of applications. The critical role of NBT as an oxidizing agent that generates a secondary, intensely colored precipitate significantly enhances the sensitivity and clarity of the signal. By understanding the underlying chemistry, adhering to optimized protocols, and being aware of potential pitfalls, researchers can leverage the this compound/NBT system to generate high-quality, reproducible data in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. nacalai.com [nacalai.com]

- 4. kementec.com [kementec.com]

- 5. This compound/NBT Color Development Substrate (5-bromo-4-chloro-3-indolyl-phosphate/nitro blue tetrazolium) [promega.com]

- 6. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

BCIP: An In-Depth Technical Guide to Alkaline Phosphatase Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) as a chromogenic substrate for the detection of alkaline phosphatase (AP) activity. It details the underlying chemical principles, provides detailed experimental protocols for key applications, and presents quantitative data to inform experimental design and interpretation.

Core Principles of this compound-Based Detection

This compound is a widely used substrate in conjunction with a colorimetric indicator, most commonly Nitro Blue Tetrazolium (NBT), for the sensitive detection of alkaline phosphatase in a variety of molecular and cellular biology techniques.[1] The reaction yields an intensely colored, insoluble precipitate at the site of AP activity, allowing for precise localization and visualization.[2][3]

The this compound/NBT Reaction Mechanism

The detection chemistry involves a two-step process:

-

Enzymatic Cleavage of this compound: Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the this compound molecule. This dephosphorylation event results in the formation of a highly reactive intermediate, 5-bromo-4-chloro-3-indoxyl.

-

Oxidative Dimerization and NBT Reduction: The indoxyl intermediate is then oxidized and undergoes dimerization. In this process, it reduces NBT to an insoluble, dark-purple diformazan precipitate.[4] This final product is stable and does not fade upon exposure to light, providing a permanent record of the enzymatic activity.[5]

Quantitative Data

The sensitivity of the this compound/NBT system can be influenced by several factors, including the concentration of the substrate and the specific application. The following table summarizes key quantitative parameters.

| Parameter | Application | Value | Notes |

| Detection Limit | Western Blot | 10 pg - 0.2 µg of protein | Highly dependent on antibody affinity and protein abundance.[6][7] |

| Working Concentration | Western Blot | This compound: ~0.15 mg/mL NBT: ~0.30 mg/mL | In a 100 mM Tris-HCl, pH 9.5 buffer.[8] |

| Working Concentration | Immunohistochemistry | This compound: 0.02% NBT: 0.03% | In 0.1M TBS, pH 9.5. |

| Working Concentration | In Situ Hybridization | 4.5 µl NBT + 3.5 µl this compound per 1 ml of staining buffer | Stock concentrations of NBT and this compound can vary between suppliers.[9][10] |

| Incubation Time | Western Blot | 5 - 30 minutes | Color development should be monitored visually.[11] |

| Incubation Time | Immunohistochemistry | 20 - 30 minutes (can be extended up to 24 hours for increased sensitivity) | Optimal time should be determined by the investigator. |

| Incubation Time | In Situ Hybridization | 2 hours to overnight | Development should be monitored under a microscope.[12] |

Experimental Protocols & Workflows

The this compound/NBT system is versatile and can be adapted for various applications. Below are generalized protocols for Western Blotting, Immunohistochemistry, and In Situ Hybridization.

Western Blotting

Objective: To detect a specific protein on a membrane.

Methodology:

-

Blocking: Following protein transfer to a nitrocellulose or PVDF membrane, block non-specific binding sites by incubating the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C. Optimal antibody concentration should be determined empirically.[13]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]

-

Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5]

-

Washing: Repeat the washing step as in step 3.

-

Detection:

-

Prepare the this compound/NBT working solution according to the manufacturer's instructions. A common formulation is 1 ml of NBT stock solution (30 mg/ml in 70% DMF) and 1 ml of this compound stock solution (15 mg/ml in DMF) in 100 ml of Tris buffer (100mM Tris-HCl, pH 9.5, 100mM NaCl, 5mM MgCl2).[8]

-

Incubate the membrane in the this compound/NBT solution until the desired band intensity is achieved, typically within 5-30 minutes.[11]

-

-

Stopping the Reaction: Stop the color development by washing the membrane extensively with deionized water.[5]

-

Analysis: The developed membrane can be air-dried and imaged.

Immunohistochemistry (IHC)

Objective: To localize a specific antigen in a tissue section.

Methodology:

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections. Perform antigen retrieval if necessary.

-

Blocking: Block endogenous alkaline phosphatase activity by incubating the sections with a levamisole-containing solution, if necessary. Block non-specific binding sites with a suitable blocking serum for 30 minutes.[14]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody for 30-60 minutes at room temperature or overnight at 4°C.

-

Washing: Wash the slides with a wash buffer (e.g., TBS).

-

Secondary Antibody Incubation: Incubate the sections with an AP-conjugated secondary antibody for 30-60 minutes.[14]

-

Washing: Repeat the washing step.

-

Detection:

-

Apply the this compound/NBT substrate solution to the tissue sections.

-

Incubate for 20-30 minutes, or longer for enhanced sensitivity, monitoring the color development under a microscope.

-

-

Stopping the Reaction: Stop the reaction by rinsing the slides in water.

-

Counterstaining and Mounting: Counterstain with a suitable nuclear counterstain if desired. Mount with an aqueous mounting medium.

In Situ Hybridization (ISH)

Objective: To detect a specific nucleic acid sequence within a cell or tissue.

Methodology:

-

Probe Hybridization: Hybridize the AP-labeled nucleic acid probe to the prepared tissue or cell sample.

-

Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probe.

-

Blocking: Block non-specific binding sites with a blocking solution.

-

Antibody Incubation (if using an indirect method): If the probe is not directly conjugated to AP, incubate with an anti-hapten-AP conjugate (e.g., anti-digoxigenin-AP).

-

Washing: Wash to remove unbound antibody-enzyme conjugate.

-

Detection:

-

Equilibrate the sample in an alkaline buffer (pH 9.5).

-

Incubate the sample in the this compound/NBT substrate solution in the dark. Development times can range from 2 hours to overnight.[12]

-

-

Stopping the Reaction: Stop the reaction by washing with a buffer such as PBS.

-

Analysis: Dehydrate the sample and mount for microscopic analysis.

Conclusion

The this compound/NBT system remains a robust and widely adopted method for the sensitive and reliable detection of alkaline phosphatase activity in a multitude of research applications. Its ability to produce a sharp, stable, and intensely colored precipitate makes it an invaluable tool for the localization and visualization of proteins and nucleic acids. By understanding the core principles of the reaction and optimizing the experimental protocols, researchers can achieve high-quality, reproducible results.

References

- 1. Colorimetric substrate NBT/BCIP for Western Blot Clinisciences [clinisciences.com]

- 2. interchim.fr [interchim.fr]

- 3. apexbt.com [apexbt.com]

- 4. biotium.com [biotium.com]

- 5. Immunodetection Using this compound/NBT Substrate [sigmaaldrich.com]

- 6. nacalai.com [nacalai.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad.com [bio-rad.com]

- 9. Double in situ notes - PICK LAB [lpicklab.com]

- 10. Comparative in situ hybridization protocols in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kementec.com [kementec.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. peakproteins.com [peakproteins.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

BCIP: A Comprehensive Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the detection of specific proteins and nucleic acid sequences is a cornerstone of research and diagnostics. Among the various enzymatic reporters used for this purpose, alkaline phosphatase (AP) stands out for its high turnover rate and stability. The chromogenic substrate 5-Bromo-4-chloro-3-indolyl phosphate (BCIP), in conjunction with a reducing agent, typically Nitro Blue Tetrazolium (NBT), provides a robust and sensitive system for the visualization of AP activity. This technical guide offers an in-depth overview of this compound, its mechanism of action, and its application in key molecular biology techniques.

Core Principles: The this compound/NBT Substrate System

The this compound/NBT system is a widely utilized chromogenic substrate for alkaline phosphatase.[1] The reaction cascade initiated by AP results in the formation of a stable, insoluble, dark blue to purple precipitate at the location of the enzyme, enabling visual detection of the target molecule.[1][2]

The process begins with the dephosphorylation of this compound by alkaline phosphatase, which generates a bromo-chloro indoxyl intermediate.[3] This intermediate then undergoes dimerization, producing an indigo dye and releasing two reducing equivalents. These reducing equivalents, in turn, reduce NBT to an insoluble diformazan precipitate.[3][4] The combination of the indigo dye and the diformazan results in the characteristic intense precipitate.[3]

Quantitative Data Summary

The choice of substrate for alkaline phosphatase significantly impacts the sensitivity and nature of the detection. The following tables provide a summary of quantitative data to aid in the selection of the appropriate detection system for your experimental needs.

Table 1: Comparison of Alkaline Phosphatase Substrate Performance

| Substrate System | Limit of Detection | Signal Type | Signal Duration | Dynamic Range | Primary Applications |

| This compound/NBT | Low nanogram (ng) to high picogram (pg) range | Insoluble, colored precipitate | Stable for hours to days | Narrow | Western Blotting, Immunohistochemistry (IHC), In Situ Hybridization (ISH) |

| pNPP (p-Nitrophenyl phosphate) | Nanogram (ng) range | Soluble, yellow product | Can be stopped and read hours later | Wide | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Chemiluminescent Substrates (e.g., adamantyl 1,2-dioxetane phosphate derivatives) | Low picogram (pg) to mid-femtogram (fg) range[3] | Light emission (transient)[3] | Transient (minutes to hours)[3] | Wide[3] | Western Blotting, ELISA |

Table 2: Stability of this compound/NBT Reagents

| Reagent | Storage Temperature | Shelf Life |

| This compound and NBT (desiccated) | -20°C | 1 year |

| This compound and NBT stock solutions (in DMF) | 4°C (in amber vial, protected from light) | 3 months |

| Ready-to-use this compound/NBT solution | 2-8°C | Up to 3 years (unopened), 6 months (opened)[5] |

Signaling Pathways and Experimental Workflows

This compound/NBT Reaction Mechanism

The following diagram illustrates the enzymatic conversion of this compound and the subsequent reduction of NBT, leading to the formation of the colored precipitate.

References

Methodological & Application

Application Notes: Chromogenic Western Blotting with BCIP/NBT

Introduction

The 5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP) and Nitro Blue Tetrazolium (NBT) system is a widely used substrate for the sensitive detection of alkaline phosphatase (AP) in Western blotting and other immunodetection assays. In the presence of AP, this compound is hydrolyzed, and the resulting product reduces NBT to an insoluble, dark purple-blue formazan precipitate at the site of the reaction.[1][2] This chromogenic detection method is valued for its stability, high sensitivity, and the production of a visually distinct signal that does not fade upon exposure to light.[3]

This document provides a detailed, step-by-step protocol for performing a Western blot using the this compound/NBT substrate system, intended for researchers, scientists, and drug development professionals.

Principle of Detection

The this compound/NBT reaction is a two-step process catalyzed by alkaline phosphatase conjugated to a secondary antibody. First, alkaline phosphatase dephosphorylates this compound, yielding a reactive indolyl intermediate. This intermediate then reduces NBT, a tetrazolium salt, into a stable, insoluble purple-blue formazan precipitate that becomes visible on the blotting membrane.

Experimental Protocol: this compound/NBT Western Blot

This protocol outlines the key steps for the chromogenic detection of proteins on a Western blot membrane using a this compound/NBT substrate. The procedure is performed at room temperature with gentle agitation unless otherwise specified.[4]

1. Membrane Blocking

-

Following protein transfer from the gel to a nitrocellulose or PVDF membrane, block non-specific binding sites by incubating the membrane in a blocking buffer for 1 hour.[4]

-

Common blocking agents include 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).

-

Note: If using a PVDF membrane, pre-wet it with methanol before the blocking step.[4]

2. Primary Antibody Incubation

-

Dilute the primary antibody to its optimal concentration in the blocking buffer or a buffer containing a lower percentage of the blocking agent (e.g., 0.5% milk protein in TBS with 0.05% Tween-20).[4]

-

Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[5]

3. Washing

-

After incubation with the primary antibody, wash the membrane to remove unbound antibodies.

-

Perform three to four washes of 5-10 minutes each with a wash buffer (e.g., TBS with 0.05% Tween-20, TBS-T).[4][6]

4. Secondary Antibody Incubation

-

Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody diluted in wash buffer for 1 hour at room temperature.[6] The optimal dilution should be determined empirically but is often in the range of 1:1,000 to 1:30,000.[4]

5. Post-Secondary Antibody Washing

-

Repeat the washing step as described in step 3 to remove any unbound secondary antibody. It is crucial to perform these washes thoroughly to minimize background signal.[3]

-

Important: For the final washes before substrate addition, use a buffer without phosphate, such as TBS, as phosphate can inhibit alkaline phosphatase activity.[2][7]

6. Substrate Preparation and Incubation

-

Prepare the this compound/NBT substrate solution immediately before use and protect it from light.[8] This can be done by dissolving commercially available tablets or by mixing stock solutions.[1]

-

For a self-made solution, a typical recipe involves adding 33 µl of this compound stock (50 mg/ml in dimethylformamide) and 44 µl of NBT stock (75 mg/ml in 70% dimethylformamide) to 10 ml of alkaline phosphatase buffer (100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 10 mM MgCl2).[8]

-

Completely cover the membrane with the this compound/NBT solution.[3][9]

-

Incubate the membrane for 5 to 30 minutes, or until the desired band intensity is achieved.[3][6][9][10] Monitor the color development closely to avoid over-staining and high background.

7. Stopping the Reaction and Membrane Storage

-

To stop the color development, wash the membrane extensively with several changes of deionized or distilled water for at least 10 minutes.[1][6]

-

Air dry the membrane completely on a piece of filter paper.

-

For long-term storage, place the dry membrane between two sheets of blotting paper in a plastic sleeve and store it in the dark at room temperature or 2-8°C.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative data for the this compound/NBT Western blot protocol.

| Step | Reagent/Parameter | Concentration/Volume/Time | Notes |

| Blocking | Blocking Buffer (5% non-fat milk or BSA in TBS) | Sufficient to cover the membrane | 1 hour at room temperature |

| Primary Antibody Incubation | Primary Antibody Dilution | Varies (typically 1:1000 - 1:10,000) | 1 hour at RT or overnight at 4°C |

| Washing | Wash Buffer (TBS-T) | Sufficient to cover the membrane | 3-4 washes, 5-10 minutes each |

| Secondary Antibody Incubation | AP-Conjugated Secondary Antibody Dilution | Varies (typically 1:1000 - 1:30,000) | 1 hour at room temperature |

| Substrate Preparation | This compound Stock | 50 mg/ml in DMF | Store at -20°C in the dark |

| NBT Stock | 75 mg/ml in 70% DMF | Store at -20°C in the dark | |

| Alkaline Phosphatase Buffer | 100 mM Tris-HCl (pH 9.5), 100 mM NaCl, 10 mM MgCl2 | ||

| Color Development | Incubation Time | 5 - 30 minutes | Monitor visually |

| Stopping Reaction | Deionized Water | Sufficient to cover the membrane | Several changes over 10 minutes |

Visualizations

Signaling Pathway of this compound/NBT Detection

Caption: The enzymatic reaction cascade of this compound/NBT substrate with Alkaline Phosphatase.

Experimental Workflow for this compound/NBT Western Blot

References

- 1. bio-rad.com [bio-rad.com]

- 2. nacalai.com [nacalai.com]

- 3. interchim.fr [interchim.fr]

- 4. peakproteins.com [peakproteins.com]

- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. seracare.com [seracare.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. scrippslabs.com [scrippslabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Immunohistochemistry (IHC) Staining with BCIP/NBT

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections. The choice of chromogenic substrate is critical for achieving high sensitivity and clear visualization. The combination of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and Nitro Blue Tetrazolium (NBT) is a widely used substrate system for detecting alkaline phosphatase (AP) activity in IHC and other immunoassays.[1] This system yields an intensely colored, insoluble dark blue to purple precipitate at the site of the target antigen, providing excellent contrast and stable signal.[2][3][4]

These application notes provide a detailed overview of the principles, protocols, and data presentation for IHC staining using the this compound/NBT substrate.

Principle of this compound/NBT Staining

The this compound/NBT detection method relies on the enzymatic activity of alkaline phosphatase (AP), which is typically conjugated to a secondary antibody that binds to the primary antibody-antigen complex. The reaction proceeds in two steps:

-

Hydrolysis of this compound: Alkaline phosphatase catalyzes the removal of a phosphate group from this compound. This hydrolysis results in the formation of a highly reactive indoxyl intermediate.[2][5][6]

-

Reduction of NBT and Dimerization: The indoxyl intermediate then reduces NBT to an insoluble, dark purple diformazan precipitate.[5] Simultaneously, the indoxyl intermediate dimerizes to form a blue indigo dye.[5][6] The combination of these two colored products results in the characteristic intense blue-purple stain.[5]

This enzymatic amplification allows for the detection of even low-abundance antigens.[5]

References

Application Notes and Protocols for In Situ Hybridization Using BCIP/NBT

Detailed Protocol for Chromogenic In Situ Hybridization (ISH) with Digoxigenin-Labeled Probes and BCIP/NBT Detection